Methyl 2-(2-methoxyethoxy)benzoate
Description
Methyl 2-(2-methoxyethoxy)benzoate is an ester derivative of benzoic acid featuring a methoxyethoxy substituent at the 2-position of the aromatic ring. The compound’s structure combines aromaticity with an ether-linked methoxyethoxy chain, which may influence solubility, reactivity, and biological activity compared to simpler esters like methyl benzoate or methoxy-substituted derivatives .
Properties
IUPAC Name |
methyl 2-(2-methoxyethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-7-8-15-10-6-4-3-5-9(10)11(12)14-2/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLJWMUARMTUHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Synthesis from 2-(2-methoxyethoxy)benzoic acid
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Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Typically carried out in acidic or neutral conditions
Products: Oxidation of the methoxyethoxy group can lead to the formation of carboxylic acids or aldehydes.
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Reduction
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF)
Products: Reduction of the ester group can yield the corresponding alcohol.
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Substitution
Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the nucleophile and the desired product
Products: Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Methyl 2-(2-methoxyethoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: This compound is used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring esters.
Medicine
Pharmaceutical Research: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving ester functionalities.
Industry
Mechanism of Action
The mechanism by which methyl 2-(2-methoxyethoxy)benzoate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxyethoxy group can interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Methoxybenzoate (CAS 7335-26-4)
- Molecular Formula : C10H12O3 (vs. C11H14O4 for Methyl 2-(2-methoxyethoxy)benzoate).
- Key Properties: Melting Point: Not explicitly stated, but ethyl esters generally exhibit lower melting points than methyl esters due to increased alkyl chain flexibility. Solubility: Highly soluble in ethanol, similar to methyl esters with polar substituents . Spectroscopic Data: IR, MS, and NMR data confirm ester and methoxy group signatures, which would align with this compound’s spectral features .
- Applications : Used in flavoring agents and pharmaceuticals, suggesting this compound may share utility in controlled-release formulations or as a synthetic intermediate .
Methyl 2-Ethynylbenzoate (CAS 33577-99-0)
- Molecular Formula : C10H8O2.
- Key Differences :
- Substituent: Ethynyl group at the 2-position introduces sp-hybridized carbon, enhancing reactivity (e.g., in click chemistry) compared to the methoxyethoxy group’s ether-based stability.
- Applications: Used in organic synthesis for building complex architectures (e.g., polymers, dendrimers), whereas this compound’s ether linkage may favor solubility in polar solvents or surfactant-like behavior .
Methyl 2-(4-Methoxybenzoyl)benzoate (CAS 5449-71-8)
- Structural Contrast : Features a benzoyl group at the 4-position, creating a conjugated system absent in this compound.
- Reactivity : The benzoyl group enhances electrophilicity, making it prone to nucleophilic attack, whereas the methoxyethoxy chain in this compound may stabilize the ester via hydrogen bonding with solvents .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Benzoate Derivatives
Spectroscopic Insights :
- NMR : For ethyl 2-methoxybenzoate, the methoxy proton signal appears at ~3.8 ppm, while the ester methyl group resonates at ~3.3 ppm. This compound would show additional splitting from the ethoxy chain’s protons (~3.5–4.0 ppm) .
- MS : Ethyl 2-methoxybenzoate exhibits a molecular ion peak at m/z 180.20, whereas this compound would display a higher m/z (210.23) due to the extended substituent .
Biological Activity
Methyl 2-(2-methoxyethoxy)benzoate is a compound that has gained attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound is an ester derived from benzoic acid, featuring a methoxyethoxy substituent. Its chemical formula is , and it exhibits unique structural characteristics that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.23 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Enzymes : The compound may interact with specific enzymes or receptors, modulating their activity through hydrogen bonding and π-π interactions facilitated by its structural features.
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could be relevant for therapeutic applications .
- Anti-inflammatory Effects : this compound has been explored for potential anti-inflammatory effects, making it a candidate for drug discovery in inflammatory diseases.
Anticancer Potential
Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound showed significant cytotoxicity, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
Anti-inflammatory Properties
In vivo studies have suggested that this compound may reduce inflammation in animal models. The following findings were noted:
- Model Used : Carrageenan-induced paw edema in rats.
- Results : A significant reduction in paw swelling was observed at doses of 25 mg/kg and 50 mg/kg compared to the control group.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Results : The compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against the tested strains .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
